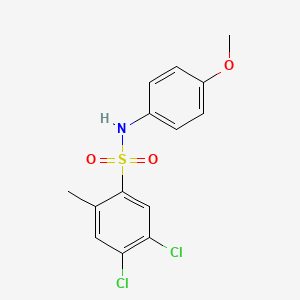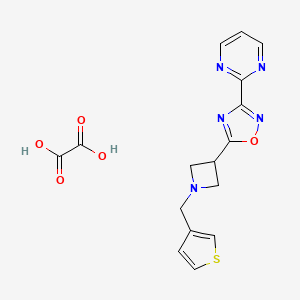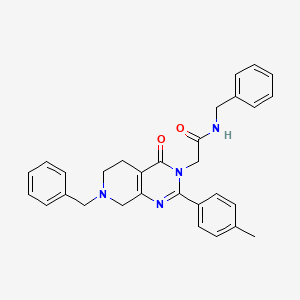
4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide, also known as DMS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has been studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell growth, inflammation, and oxidative stress. 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell growth and differentiation. Additionally, 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide reduces inflammation in animal models and protects neurons from oxidative stress. Additionally, 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide is its low toxicity profile, which makes it a potentially safe therapeutic agent. Additionally, 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide is relatively easy to synthesize and can be obtained in moderate yields. However, one limitation of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide. One direction is to further investigate its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more specific and effective therapeutic agents. Additionally, future research could focus on improving the solubility of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide in aqueous solutions, which could make it more useful in certain experiments.
Méthodes De Synthèse
The synthesis of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 4-methoxyaniline. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained after purification by column chromatography. The yield of the synthesis is typically around 50-60%.
Applications De Recherche Scientifique
4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide has been used in numerous scientific research studies due to its potential applications in various fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide has been studied for its potential use as a therapeutic agent for neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
Propriétés
IUPAC Name |
4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-12(15)13(16)8-14(9)21(18,19)17-10-3-5-11(20-2)6-4-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAVBWFUOBOTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2838146.png)


![Methyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2838151.png)
![Ethyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate](/img/structure/B2838152.png)

![4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2838156.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2838157.png)
![N-(2-chlorobenzyl)-2-[1-methyl-7-(4-methylphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2838160.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2838162.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2838167.png)
![4-Benzyl-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2838169.png)